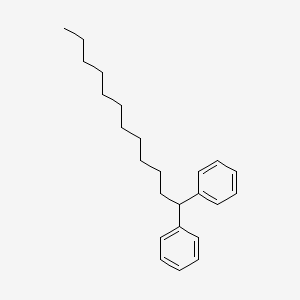
1,1-Diphenyldodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyldodecane is an organic compound with the molecular formula C24H34. It is characterized by a dodecane backbone with two phenyl groups attached to the first carbon atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Diphenyldodecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions: 1,1-Diphenyldodecane primarily undergoes substitution reactions due to the presence of phenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed for reduction.
Major Products Formed:
Halogenation: Formation of halogenated derivatives like 1-chloro-1,1-diphenyldodecane.
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Formation of reduced hydrocarbons with fewer double bonds or functional groups.
科学研究应用
1,1-Diphenyldodecane has diverse applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,1-Diphenyldodecane involves its interaction with molecular targets through hydrophobic interactions. The phenyl groups enhance its ability to interact with aromatic amino acids in proteins, potentially affecting protein structure and function. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane properties and dynamics.
相似化合物的比较
1-Phenyldodecane: Similar structure but with only one phenyl group attached to the dodecane chain.
1,1-Diphenylethane: Shorter alkane chain with two phenyl groups attached to the first carbon atom.
1,1-Diphenylhexane: Intermediate chain length with two phenyl groups.
Uniqueness: 1,1-Diphenyldodecane stands out due to its longer alkane chain, which provides unique hydrophobic properties and makes it suitable for specific applications where longer chain length is advantageous. Its stability and reactivity also make it a valuable compound for various chemical reactions and industrial processes.
属性
CAS 编号 |
1603-53-8 |
|---|---|
分子式 |
C24H34 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
1-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3 |
InChI 键 |
MPUACKZXJBPMHK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)

![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
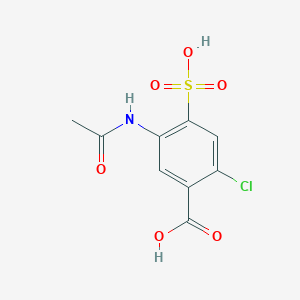
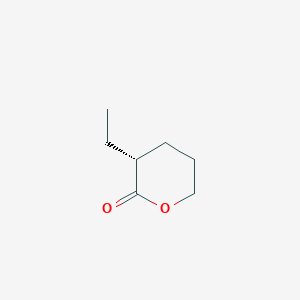
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
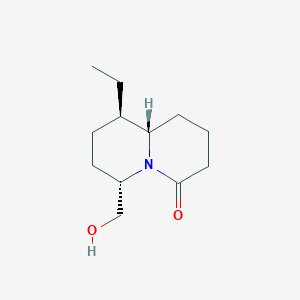
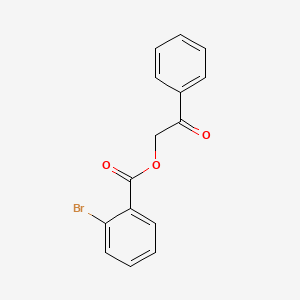
![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
